Melting Point and Crystalline Consistency: Meta-Substitution vs. Ortho/Para Regioisomers
The 3-(trifluoromethyl)benzyl derivative exhibits a precisely documented melting range of 165–168 °C (or 165 °C single point) across multiple independent vendor datasheets, whereas the ortho-substituted (2-CF3, CAS 1186194-91-1) and para-substituted (4-CF3, CAS 1186194-59-1) regioisomers lack publicly reported melting point values from major commercial suppliers . This absence of documented solid-state data for the analogs creates procurement uncertainty for applications requiring crystalline integrity assessment or melting point-based purity verification .
| Evidence Dimension | Melting point characterization and data availability |
|---|---|
| Target Compound Data | 165–168 °C (reported by Aladdin Scientific and Apollo Scientific); 165 °C (reported by ChemicalBook and Lookchem) |
| Comparator Or Baseline | 2-CF3 isomer (CAS 1186194-91-1): melting point not reported in technical literature; 4-CF3 isomer (CAS 1186194-59-1): melting point not reported in technical literature |
| Quantified Difference | Target compound has consistently documented melting range of 165–168 °C across multiple sources; comparators have no publicly documented melting point values from major vendors |
| Conditions | Experimental determination by differential scanning calorimetry or capillary methods; data extracted from vendor certificates of analysis and chemical databases |
Why This Matters
Reproducible solid-state characterization ensures predictable material handling and enables melting point as a rapid identity and purity check in procurement workflows.
